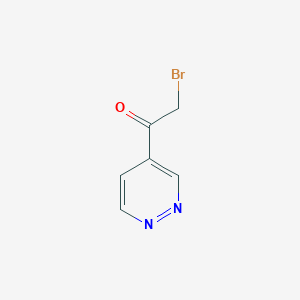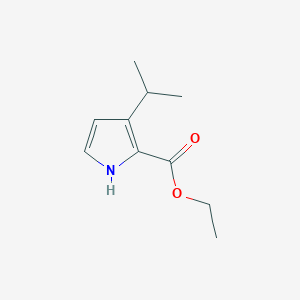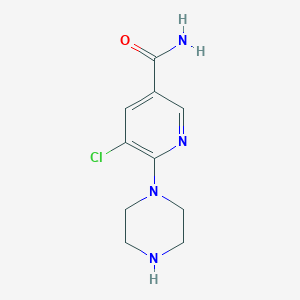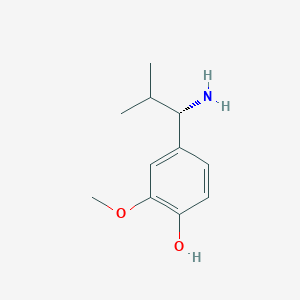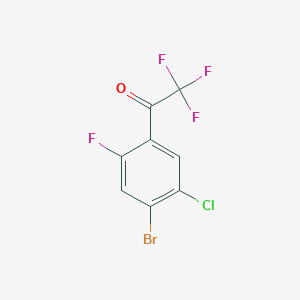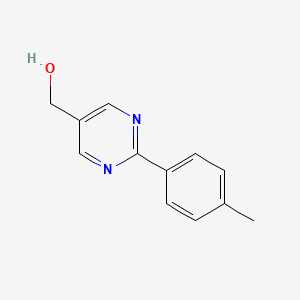
(2-(p-Tolyl)pyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-Tolyl)pyrimidin-5-yl)methanol is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a pyrimidine ring substituted with a p-tolyl group at the 2-position and a methanol group at the 5-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol typically involves the reaction of p-tolylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2-(p-Tolyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: (2-(p-Tolyl)pyrimidin-5-yl)carboxylic acid.
Reduction: (2-(p-Tolyl)pyrimidin-5-yl)methanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(2-(p-Tolyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2-(p-Tolyl)pyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
(2-(p-Tolyl)pyrimidin-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(2-(p-Tolyl)pyrimidin-5-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
(2-(p-Tolyl)pyrimidin-5-yl)chloride: Similar structure but with a chloride group instead of a methanol group.
Uniqueness
(2-(p-Tolyl)pyrimidin-5-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
[2-(4-methylphenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)12-13-6-10(8-15)7-14-12/h2-7,15H,8H2,1H3 |
InChIキー |
GVOAHVBWHAKONZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


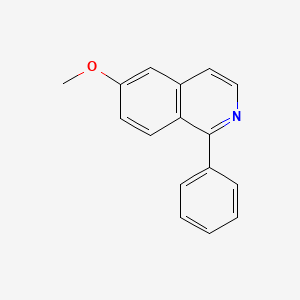
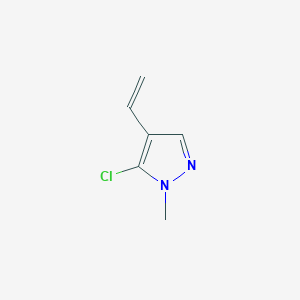

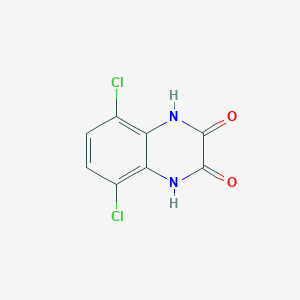
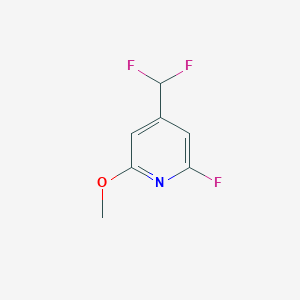
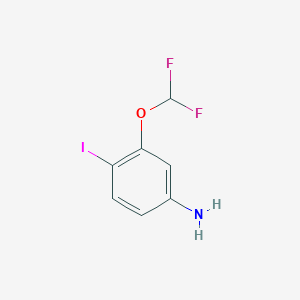
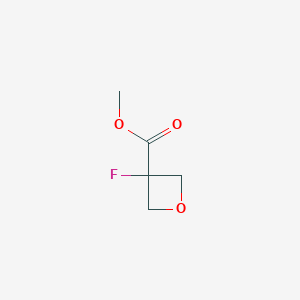
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
